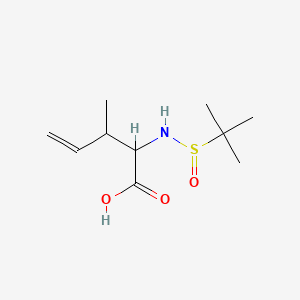amine) chloride](/img/structure/B12505131.png)
cobalt(3+) DMAP bis([3-(hydroxyimino)butan-2-ylidene](oxido)amine) chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cobalt(3+) DMAP bis(3-(hydroxyimino)butan-2-ylideneamine) chloride is a coordination compound that features cobalt in its +3 oxidation state
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cobalt(3+) DMAP bis(3-(hydroxyimino)butan-2-ylideneamine) chloride typically involves the reaction of cobalt salts with the ligand 3-(hydroxyimino)butan-2-ylideneamine in the presence of DMAP (4-dimethylaminopyridine). The reaction is usually carried out in an ethanol solution at elevated temperatures (70-80°C) for several hours . The resulting complex is then isolated by filtration and recrystallization from chloroform .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.
化学反应分析
Types of Reactions
Cobalt(3+) DMAP bis(3-(hydroxyimino)butan-2-ylideneamine) chloride can undergo various chemical reactions, including:
Oxidation and Reduction: The cobalt center can participate in redox reactions, where it can be reduced to cobalt(2+) or oxidized to higher oxidation states.
Substitution: The ligands around the cobalt center can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out in solvents such as ethanol or chloroform at controlled temperatures .
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield cobalt(4+) complexes, while reduction reactions may produce cobalt(2+) complexes .
科学研究应用
Cobalt(3+) DMAP bis(3-(hydroxyimino)butan-2-ylideneamine) chloride has several scientific research applications:
Catalysis: This compound can act as a catalyst in various organic reactions, including hydrogenation and polymerization.
Materials Science: It is used in the development of advanced materials with unique electronic and magnetic properties.
Biological Studies: The compound’s interactions with biological molecules are studied to understand its potential as a therapeutic agent.
作用机制
The mechanism of action of cobalt(3+) DMAP bis(3-(hydroxyimino)butan-2-ylideneamine) chloride involves the coordination of the cobalt center with the ligands. This coordination affects the electronic structure of the cobalt ion, enabling it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions .
相似化合物的比较
Similar Compounds
Cobalt(2+) complexes: These include cobalt(2+) DMAP bis(3-(hydroxyimino)butan-2-ylideneamine) chloride, which has similar ligands but a different oxidation state.
Nickel(2+) complexes: Nickel(2+) DMAP bis(3-(hydroxyimino)butan-2-ylideneamine) chloride, which features nickel instead of cobalt.
Uniqueness
Cobalt(3+) DMAP bis(3-(hydroxyimino)butan-2-ylideneamine) chloride is unique due to its higher oxidation state and the specific electronic properties conferred by the DMAP and 3-(hydroxyimino)butan-2-ylideneamine ligands. These properties make it particularly effective in certain catalytic and materials science applications .
属性
分子式 |
C15H24ClCoN6O4 |
|---|---|
分子量 |
446.77 g/mol |
IUPAC 名称 |
cobalt(3+);N,N-dimethylpyridin-4-amine;N-(3-oxidoiminobutan-2-ylidene)hydroxylamine;chloride |
InChI |
InChI=1S/C7H10N2.2C4H8N2O2.ClH.Co/c1-9(2)7-3-5-8-6-4-7;2*1-3(5-7)4(2)6-8;;/h3-6H,1-2H3;2*7-8H,1-2H3;1H;/q;;;;+3/p-3 |
InChI 键 |
QPVNANSKHSJOKN-UHFFFAOYSA-K |
规范 SMILES |
CC(=NO)C(=N[O-])C.CC(=NO)C(=N[O-])C.CN(C)C1=CC=NC=C1.[Cl-].[Co+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Amino-N3-[3-(trifluoromethyl)phenyl]imidazo[4,3-C][1,2,4]triazine-3,8-dicarboxamide](/img/structure/B12505049.png)
![3-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B12505059.png)
![oxalic acid tert-butyl hexahydro-2H-pyrrolo[2,3-c]pyrrole-1-carboxylate hydrate](/img/structure/B12505062.png)
![4,6-Dichloro-3-[(4-chlorophenyl)sulfonyl]quinoline](/img/structure/B12505074.png)
![8,9-dihydro-7H-pyrido[3,2-b]pyrrolo[1,2-d][1,4]thiazine-6-carbonitrile 5,5-dioxide](/img/structure/B12505082.png)
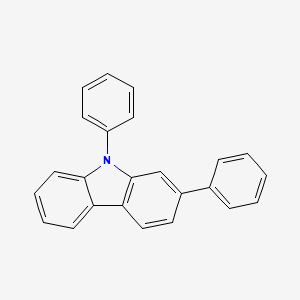
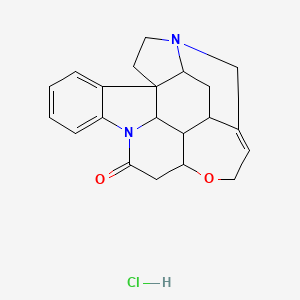
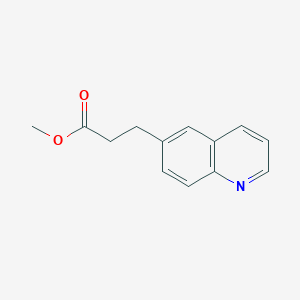
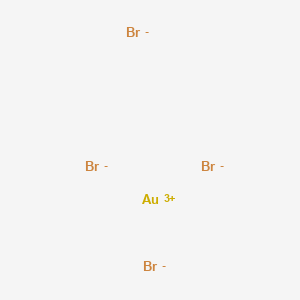
![2-{[4-amino-5-(3-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl}-N-[(3,4-dimethoxyphenyl)methyl]acetamide](/img/structure/B12505122.png)
![(S)-2-[(Boc-amino)methyl]-3-(benzyloxy)propanoic Acid](/img/structure/B12505128.png)
![N-(9-{4-[(tert-butyldimethylsilyl)oxy]-5-(hydroxymethyl)oxolan-2-yl}purin-6-yl)benzamide](/img/structure/B12505135.png)
![2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}pyrazine](/img/structure/B12505136.png)
